(R)-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of aryl-phenylketones. It was developed by Janssen Pharmaceutica and was primarily used as an ophthalmic solution to prevent pupil constriction during eye surgeries. The compound is recognized for its analgesic, antipyretic, and anti-inflammatory properties, although it has been withdrawn from the market in the United States due to safety concerns related to renal effects .
The synthesis of (R)-Suprofen involves multiple steps typical of organic synthesis, which may include the following strategies:
(R)-Suprofen has a complex molecular structure characterized by its aryl-phenylketone framework. The compound's chemical formula is with a molecular weight of approximately 254.28 g/mol. Its structural representation includes:
The stereochemistry of (R)-Suprofen plays a crucial role in its biological activity, particularly in its interaction with cyclooxygenase enzymes .
(R)-Suprofen primarily acts through its inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes—key mediators in inflammation. The reaction mechanism involves:
The compound's reactivity can also be influenced by its functional groups, allowing participation in various organic transformations typical of NSAIDs .
The mechanism of action for (R)-Suprofen involves:
This dual inhibition is significant for its therapeutic effects in managing pain and inflammation associated with ocular surgery .
(R)-Suprofen exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an effective ophthalmic agent .
While (R)-Suprofen has been withdrawn from the market in the United States, it had specific applications:
Despite its withdrawal, ongoing research may explore alternative applications or derivatives that retain efficacy while minimizing adverse effects .
CAS No.:
CAS No.:
CAS No.: 2514-52-5